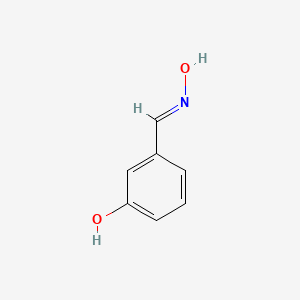

3-Hydroxybenzaldehyde oxime

Übersicht

Beschreibung

3-Hydroxybenzaldehyde oxime is a compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, which is a hydroxybenzaldehyde carrying a hydroxy substituent at position 3 . It is a precursor compound for phenolic compounds .

Synthesis Analysis

Oximes, including this compound, are commonly synthesized via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

The molecular weight of this compound is 137.14 g/mol . The IUPAC name is 3-[(E)-hydroxyiminomethyl]phenol . The InChI is InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ .Chemical Reactions Analysis

Oximes are known for their diverse reactivity modes, enabling their use in various methodologies, from cycloadditions to bioconjugation . They are also known for their reactivity towards photocatalysis .Physical And Chemical Properties Analysis

The computed properties of this compound include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The Exact Mass is 137.047678466 g/mol , and the Topological Polar Surface Area is 52.8 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Thermal Properties

3-Hydroxybenzaldehyde oxime has been investigated for its polymerization potential. A study found that polycondensation of 3-hydroxybenzaldehyde was possible using oxidative polycondensation in an aqueous alkaline medium. This produced a product with reactive aldehyde and hydroxyl groups, soluble in most polar organic solvents. The thermal properties of the oligomer synthesized from 3-hydroxybenzaldehyde were also explored, demonstrating significant thermal stability with a carboneous residue of 54% at 1000°C (Mart, Sökmen, & Yuruk, 2006).

Metabolism in Organisms

Research has been conducted on the metabolism of this compound derivatives in organisms. One study investigated the excretion pathways of various oximes, including this compound, finding that they are primarily excreted through the urinary pathway, largely unchanged (Pham-Huu-Chanh, Chanvattey, & Patte, 1970).

Catalysis and Chemical Synthesis

This compound has been employed in catalytic processes. For example, a study described the use of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization for the transformation of 4-hydroxybenzaldehydes into various aromatic carbonyl compounds (Jiang et al., 2014).

Reactivity in Peptide Synthesis

The reactivity of this compound in peptide synthesis has been explored. Ester reagents derived from this compound were used to achieve dipeptide derivatives with high purity and good yield, demonstrating its utility in the synthesis of peptide-based compounds (Hayashi & Shimizu, 1983).

Vasculoprotective Effects

A study on the vasculoprotective effects of 3-hydroxybenzaldehyde revealed its potential in preventing vascular smooth muscle cells (VSMCs) proliferation and endothelial cells (ECs) inflammation. This suggests its therapeutic potential in vascular health (Kong et al., 2016).

Photostability and Excited-State Dynamics

This compound has been studied for its photostability, showing an extended conical intersection seam associated with various decay paths in its excited state. This suggests its role in photoprotective applications (Migani et al., 2008).

Catalytic Synthesis from Oxidation Reactions

A study focused on the catalytic synthesis of hydroxybenzaldehyde from the oxidation of cresol, demonstrating another chemical synthesis pathway where this compound might play a role (Jun, 2000).

Use in Radiosynthesis and Biodistribution Studies

This compound was used in the study of radiosynthesis and biodistribution of cyclic RGD peptides. This research illustrates its potential application in the field of positron emission tomography (PET) imaging (Glaser et al., 2008).

Wirkmechanismus

Target of Action

3-Hydroxybenzaldehyde oxime, like other oximes, primarily targets aldehydes and ketones . The compound interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The mode of action of this compound involves the formation of a C=N bond with its target . This occurs through a reaction with the carbonyl group of aldehydes or ketones, resulting in the formation of an oxime . This process is essentially irreversible, leading to the dehydration of the adduct .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of aldehydes and ketones . By forming oximes, the compound alters the chemical structure of these metabolites, potentially affecting downstream biochemical processes .

Result of Action

The formation of oximes from aldehydes and ketones can have various molecular and cellular effects. For instance, the parent compound, 3-Hydroxybenzaldehyde, has been shown to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . .

Action Environment

The action of this compound, like other chemical reactions, can be influenced by various environmental factors. These include pH , temperature , and the presence of catalysts . For instance, the formation of oximes is often catalyzed by acids . Additionally, the stability and efficacy of the compound could be affected by storage conditions, such as temperature and exposure to light.

Zukünftige Richtungen

Oximes, including 3-Hydroxybenzaldehyde oxime, are valuable synthetic building blocks with diverse biological and pharmacological applications . Their unique properties make them strong candidates for divergent reactivity . Future directions in the field of oxime research may focus on further exploring these properties and developing new methodologies based on oxime starting materials .

Eigenschaften

IUPAC Name |

3-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEZCGOWIADGFY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

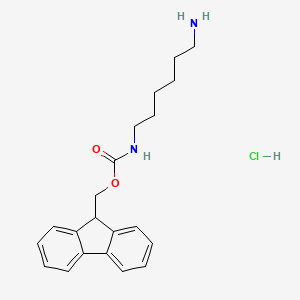

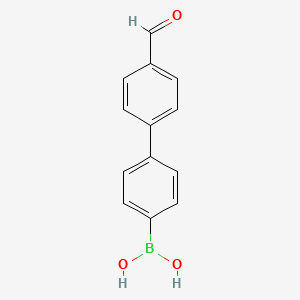

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)